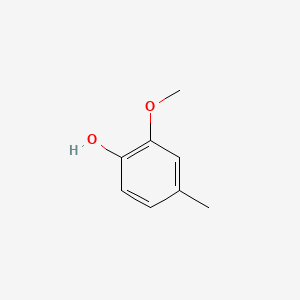

2-甲氧基-4-甲基苯酚

描述

愈创木酚是一种无色至淡黄色的芳香液体,是愈创木酚的成分之一。 它与苯酚具有相似的结构,但被认为毒性较低的消毒剂 。 愈创木酚的来源包括煤焦油愈创木酚、木质愈创木酚,也可以通过使用强盐酸中的锌粉还原香草醛获得(克莱门森还原)。 有趣的是,愈创木酚也存在于绿香草豆和龙舌兰酒中 .

科学研究应用

愈创木酚在各个领域都有应用:

化学: 用作有机合成中的试剂。

生物学: 研究其潜在的生物活性。

医药: 探索其抗菌和抗氧化特性。

工业: 由于毒性问题,工业应用有限。

作用机制

愈创木酚发挥作用的具体机制仍然是一个正在进行的研究领域。 它可能涉及与细胞靶标的相互作用,可能与其酚结构有关。

生化分析

Biochemical Properties

2-Methoxy-4-methylphenol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to exhibit anti-inflammatory properties, which are primarily attributed to its ability to inhibit the activity of cyclooxygenase enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation. By inhibiting cyclooxygenase, 2-Methoxy-4-methylphenol reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Cellular Effects

2-Methoxy-4-methylphenol has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, it has been observed to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in regulating the immune response to infection. By inhibiting NF-κB activation, 2-Methoxy-4-methylphenol can reduce the expression of pro-inflammatory genes . Additionally, this compound has been found to impact cellular metabolism by influencing the activity of enzymes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, 2-Methoxy-4-methylphenol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the methoxy and hydroxyl groups present in the compound, which form hydrogen bonds with the enzyme’s active site residues. Additionally, 2-Methoxy-4-methylphenol can modulate gene expression by interacting with transcription factors such as NF-κB, thereby influencing the transcription of genes involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4-methylphenol have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air for extended periods. Long-term studies have shown that 2-Methoxy-4-methylphenol can maintain its anti-inflammatory and antioxidant properties over time, although its efficacy may decrease slightly due to gradual degradation . In vitro studies have demonstrated that the compound can exert sustained effects on cellular function, including the inhibition of pro-inflammatory gene expression and the reduction of oxidative stress markers .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4-methylphenol vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antioxidant effects without causing adverse reactions . At high doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose beyond which the beneficial effects of 2-Methoxy-4-methylphenol are outweighed by its toxicity . Therefore, careful dosage optimization is crucial when using this compound in therapeutic applications.

Metabolic Pathways

2-Methoxy-4-methylphenol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including catechol derivatives . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential toxicity .

Transport and Distribution

Within cells and tissues, 2-Methoxy-4-methylphenol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects. Its distribution is also influenced by its lipophilicity, which allows it to readily cross cell membranes .

Subcellular Localization

The subcellular localization of 2-Methoxy-4-methylphenol is primarily in the cytoplasm and mitochondria. Its presence in the mitochondria is particularly significant, as it can directly influence mitochondrial function and oxidative stress responses . The compound’s localization is facilitated by its chemical structure, which allows it to interact with mitochondrial membranes and enzymes. Additionally, post-translational modifications, such as phosphorylation, can affect its targeting to specific subcellular compartments .

准备方法

a. 合成路线: 愈创木酚可以通过多种方法合成,包括:

克莱门森还原: 使用强盐酸中的锌粉还原香草醛可得到愈创木酚。

其他路线: 尽管在工业上并不常用,但愈创木酚可以通过涉及愈创木酚或相关化合物的其他方法合成。

b. 工业生产: 虽然愈创木酚的规模化生产并不多,但它可以在生产香草醛等其他化学品的过程中作为副产物获得。

化学反应分析

愈创木酚会发生几种类型的反应:

卤化: 与卤化氢反应生成邻苯二酚。

氧化/还原: 可以在适当条件下被氧化或还原。

取代: 表现出酚类化合物典型的取代反应。

常见的试剂包括卤素(例如氯)、强酸和还原剂。 生成的主要产物取决于具体的反应条件。

相似化合物的比较

愈创木酚的独特之处在于它结合了酚基和甲氧基。 类似的化合物包括愈创木酚、香草醛和其他烷基酚。

属性

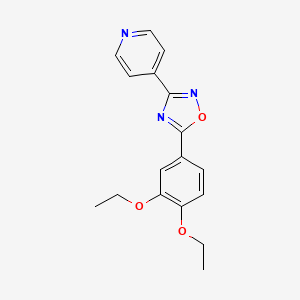

IUPAC Name |

2-methoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETRWTHZSKVLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

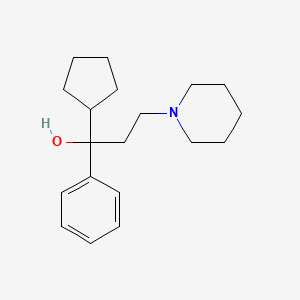

CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047105 | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellowish liquid, sweet, spicy, slightly vanilla-like odour | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, miscible (in ethanol) | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.089-1.096 | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-51-6 | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREOSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GW1KZG6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.5 °C | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methoxy-4-methylphenol?

A1: 2-Methoxy-4-methylphenol has a molecular formula of C8H10O2 and a molecular weight of 138.16 g/mol.

Q2: What are the key spectroscopic characteristics of 2-Methoxy-4-methylphenol?

A2: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify 2-Methoxy-4-methylphenol in various matrices. []

Q3: Does the structure of 2-Methoxy-4-methylphenol influence its antioxidant activity?

A3: Yes, the presence of the phenolic hydroxyl group and the methoxy group in 2-Methoxy-4-methylphenol contributes to its antioxidant activity. [] Studies have shown that the number and position of hydroxyl groups, as well as the presence of specific substituents, significantly impact the radical scavenging ability of phenolic compounds. []

Q4: Are there other compounds with similar structures to 2-Methoxy-4-methylphenol that exhibit synergistic effects?

A4: Yes, research has shown that compounds structurally similar to 2-Methoxy-4-methylphenol, such as eugenol, isoeugenol, 2-methoxy-4-ethylphenol, and 2-methoxy-4-propylphenol, demonstrate synergistic effects in attracting male Bactrocera latifrons when combined with α-ionol. [] These findings suggest a potential role for 2-Methoxy-4-methylphenol and its analogs in pest control strategies.

Q5: Can 2-Methoxy-4-methylphenol be utilized as a starting material for the synthesis of other valuable compounds?

A5: Yes, 2-Methoxy-4-methylphenol serves as a key precursor in the synthesis of butylated caffeic acid (BCA), a novel antioxidant. [] The synthesis involves a four-step reaction, including Friedel-Crafts alkylation, bromine oxidation, ether bond hydrolysis, and Knoevenagel condensation.

Q6: What is the role of 2-Methoxy-4-methylphenol in lignin depolymerization?

A6: 2-Methoxy-4-methylphenol is one of the identified products resulting from lignin depolymerization using iso-propylamine-based lead chloride perovskite nanomaterials as photocatalysts under UV light. [] GC-MS analysis revealed its presence alongside other monomeric functionalities like benzene, phenol, and catechol.

Q7: How does the stability of 2-Methoxy-4-methylphenol change under different conditions?

A7: The stability of 2-Methoxy-4-methylphenol is influenced by factors like temperature and pH. For instance, studies on the reaction of superoxide with phenoxyl-type radicals, including those derived from 2-Methoxy-4-methylphenol, showed that the rate of dioxygen elimination from the resulting hydroperoxides increased with both pH and temperature. []

Q8: Are there any applications of 2-Methoxy-4-methylphenol related to its material compatibility and stability?

A8: Research suggests potential applications for 2-Methoxy-4-methylphenol as a component in anticorrosive, antioxidative, and environmentally friendly anti-rusting paint formulations. []

Q9: How is computational chemistry used to study 2-Methoxy-4-methylphenol?

A9: Density functional theory (DFT) calculations have been employed to investigate the energy profiles and reaction pathways involved in the hydrodeoxygenation of vanillin, a compound structurally related to 2-Methoxy-4-methylphenol. [] These calculations help elucidate the reaction mechanisms and the role of catalysts in such processes.

Q10: How do structural modifications of 2-Methoxy-4-methylphenol affect its reactivity with hydroxyl radicals?

A10: Studies investigating the gas-phase reactions of hydroxyl radicals with methoxylated aromatic compounds, including 2-Methoxy-4-methylphenol, have shown that the rate coefficients are influenced by the type, number, and position of substituents on the aromatic ring. [] The presence of the methoxy and methyl groups in 2-Methoxy-4-methylphenol, as well as their positions relative to the phenolic hydroxyl group, contribute to its specific reactivity towards hydroxyl radicals.

Q11: Is there any research on the toxicity of 2-Methoxy-4-methylphenol?

A11: While 2-Methoxy-4-methylphenol possesses valuable properties, it's crucial to acknowledge potential toxicological concerns. Studies have explored the cytotoxic and apoptotic effects of eugenol-related compounds, including 2-Methoxy-4-methylphenol, in HL-60 leukemia cells. [] Further research is needed to fully understand the safety profile of 2-Methoxy-4-methylphenol and establish safe exposure limits for various applications.

Q12: Are there any studies on the biodegradability of 2-Methoxy-4-methylphenol?

A13: While specific biodegradation studies on 2-Methoxy-4-methylphenol might be limited, research suggests that some phenolic compounds, structurally similar to 2-Methoxy-4-methylphenol, can be degraded by microorganisms. []

Q13: What analytical techniques are used to study 2-Methoxy-4-methylphenol in whisky?

A14: Researchers employ techniques like Aroma Extract Dilution Analysis (AEDA) and Stable Isotope Dilution Assays (SIDA) coupled with GC/MS/O (Gas Chromatography/Mass Spectrometry/Olfactometry) to identify and quantify 2-Methoxy-4-methylphenol in whisky, helping to characterize its contribution to the smoky aroma. [, ]

Q14: How is 2-Methoxy-4-methylphenol analyzed in cocoa products?

A15: Gas chromatography, coupled with mass spectrometry, is employed to identify and quantify 2-Methoxy-4-methylphenol in cocoa products. Multivariate statistical methods are then applied to the chromatographic data to differentiate cocoa masses based on geographical origin and roasting conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

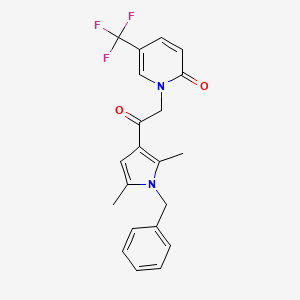

![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)